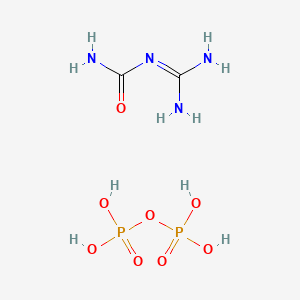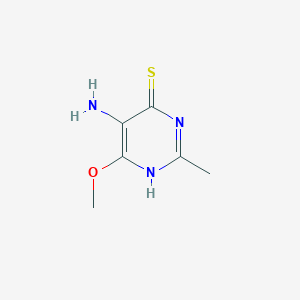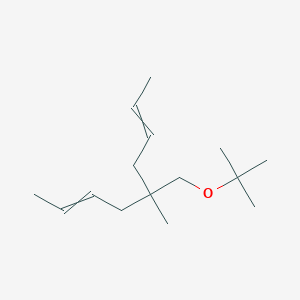![molecular formula C13H12 B14489393 Spiro[6.6]trideca-1,3,5,8,10,12-hexaene CAS No. 63878-57-9](/img/structure/B14489393.png)
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene is a spirocyclic compound characterized by its unique structure, which consists of two rings sharing a single carbon atom. This compound is part of a broader class of spiro compounds known for their versatility and structural similarity to important pharmacophore centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6.6]trideca-1,3,5,8,10,12-hexaene typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the compound’s unique structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons .
Aplicaciones Científicas De Investigación
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which spiro[6.6]trideca-1,3,5,8,10,12-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the rings.
Spirocyclic oxindoles: These compounds are characterized by a spirocyclic core attached to an oxindole moiety and have applications in medicinal chemistry.
Uniqueness
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene stands out due to its specific ring size and the unique arrangement of double bonds within the spirocyclic structure. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Propiedades
Número CAS |
63878-57-9 |
|---|---|
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
spiro[6.6]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C13H12/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13/h1-12H |
Clave InChI |
IQCUXMSDCSGOMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC2(C=C1)C=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)




![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)

